molecular formula C8H8ClNO3 B13634630 2-Amino-2-(2-chloro-6-hydroxyphenyl)acetic acid

2-Amino-2-(2-chloro-6-hydroxyphenyl)acetic acid

Cat. No.: B13634630
M. Wt: 201.61 g/mol
InChI Key: IZVHHVHKJVWBCD-UHFFFAOYSA-N
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Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of 2-Amino-2-(2-chloro-6-hydroxyphenyl)acetic acid typically involves the reaction of 2-chloro-6-hydroxybenzaldehyde with glycine under specific conditions. The reaction is carried out in the presence of a base, such as sodium hydroxide, and requires careful control of temperature and pH to ensure the desired product is obtained .

Industrial Production Methods

Industrial production of this compound may involve more scalable methods, such as the use of continuous flow reactors to maintain consistent reaction conditions and improve yield. The process may also include purification steps like recrystallization or chromatography to ensure the final product’s purity .

Chemical Reactions Analysis

Types of Reactions

2-Amino-2-(2-chloro-6-hydroxyphenyl)acetic acid undergoes various chemical reactions, including:

Common Reagents and Conditions

Major Products Formed

Scientific Research Applications

2-Amino-2-(2-chloro-6-hydroxyphenyl)acetic acid has several applications in scientific research:

    Chemistry: Used as a building block in organic synthesis and as a reagent in various chemical reactions.

    Biology: Studied for its potential biological activity and interactions with enzymes and receptors.

    Medicine: Investigated for its potential therapeutic properties, including anti-inflammatory and antimicrobial effects.

    Industry: Utilized in the production of pharmaceuticals and fine chemicals.

Comparison with Similar Compounds

Similar Compounds

Uniqueness

2-Amino-2-(2-chloro-6-hydroxyphenyl)acetic acid is unique due to the specific positioning of its functional groups, which confer distinct chemical reactivity and biological activity. The presence of both the chloro and hydroxy groups on the phenyl ring allows for diverse chemical transformations and potential therapeutic applications .

Properties

Molecular Formula

C8H8ClNO3

Molecular Weight

201.61 g/mol

IUPAC Name

2-amino-2-(2-chloro-6-hydroxyphenyl)acetic acid

InChI

InChI=1S/C8H8ClNO3/c9-4-2-1-3-5(11)6(4)7(10)8(12)13/h1-3,7,11H,10H2,(H,12,13)

InChI Key

IZVHHVHKJVWBCD-UHFFFAOYSA-N

Canonical SMILES

C1=CC(=C(C(=C1)Cl)C(C(=O)O)N)O

Origin of Product

United States

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